molecular formula C17H27NO5S B021396 Tert-butyl N-[5-(tosyloxy)pentyl]carbamate CAS No. 118811-34-0

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate

Cat. No. B021396
CAS RN: 118811-34-0
M. Wt: 357.5 g/mol
InChI Key: RAOOQXZPVIXTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate, also known as TBTC, is a type of carbamate ester and a derivative of tert-butyl alcohol. It is a colorless, odorless, and flammable liquid with a boiling point of 135-136°C and a melting point of -20°C. TBTC is mainly used as an intermediate in organic synthesis and as a pharmaceutical intermediate. It is also used to prepare a variety of compounds, such as amines and amides, and to synthesize various drugs and agrochemicals.

Scientific Research Applications

  • Regioselective Deprotection and Acylation : This compound is utilized in the synthesis of polyamides with independently removable amino-protecting groups. Selective deprotection and subsequent acylation are key steps in this process (Pak & Hesse, 1998).

  • Hydrogen and Halogen Bonding in Crystal Structures : It forms part of a family of compounds demonstrating hydrogen and halogen bonds in crystal structures, contributing to our understanding of molecular interactions (Baillargeon et al., 2017).

  • Enantioselective Synthesis of Carbocyclic Analogues : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with implications in nucleic acid chemistry (Ober et al., 2004).

  • Chemoselective Transformation of Amino Protecting Groups : Research demonstrates its role in the transformation of amino protecting groups, an important step in various synthetic processes (Sakaitani & Ohfune, 1990).

  • Enhancement of Catalyst Enantioselectivity : The tert-pentyl groups in such compounds are found to enhance the enantioselectivity of salen titanium complexes, crucial for asymmetrical cyanation of aldehydes (Liang & Bu, 2002).

  • Evaluation of tert-Butyl Isosteres : The tert-butyl group, commonly found in such compounds, has been evaluated for its impact on the physicochemical and pharmacokinetic properties of bioactive compounds (Westphal et al., 2015).

Mechanism of Action

Carbamates, such as Tert-butyl N-[5-(tosyloxy)pentyl]carbamate, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They play a role in drug-target interaction or improve the biological activity of parent molecules . In prodrugs, they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .

Future Directions

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate is not intended for human or veterinary use and is for research use only. As a PEG linker with a Boc protected amine and a tosyl group, it may have potential applications in the development of new drugs or therapeutic agents .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOOQXZPVIXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445552
Record name 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118811-34-0
Record name 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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